N-Butylformamide

Description

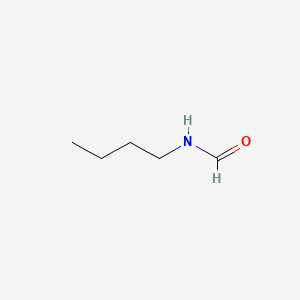

Structure

3D Structure

Properties

CAS No. |

871-71-6 |

|---|---|

Molecular Formula |

C5H11NO |

Molecular Weight |

101.15 g/mol |

IUPAC Name |

N-butylformamide |

InChI |

InChI=1S/C5H11NO/c1-2-3-4-6-5-7/h5H,2-4H2,1H3,(H,6,7) |

InChI Key |

QQGNLKJAIVSNCO-UHFFFAOYSA-N |

SMILES |

CCCCNC=O |

Canonical SMILES |

CCCCNC=O |

Other CAS No. |

871-71-6 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of N-Butylformamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butylformamide (CAS No. 871-71-6) is a chemical compound with growing interest in various scientific fields, including its potential applications as a solvent and an intermediate in organic synthesis. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended to be a valuable resource for researchers, scientists, and professionals in drug development. This document details its structural characteristics, physicochemical properties, reactivity, and provides standardized experimental protocols for their determination. All quantitative data is summarized in structured tables for ease of comparison, and key chemical transformations are visualized using logical diagrams.

Introduction

This compound is a primary amide, structurally characterized by a butyl group attached to the nitrogen atom of a formamide moiety. Its amphiphilic nature, stemming from the polar amide group and the nonpolar butyl chain, influences its solubility and reactivity. A thorough understanding of its physical and chemical properties is essential for its effective application in laboratory and industrial settings, particularly in the synthesis of pharmaceutical compounds and other fine chemicals.

Physical Properties

This compound is a colorless liquid at room temperature.[1] Its physical properties are primarily dictated by the presence of the amide functional group, which allows for hydrogen bonding, leading to a relatively high boiling point compared to non-polar compounds of similar molecular weight.

Tabulated Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C5H11NO | [1] |

| Molecular Weight | 101.15 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 212.1 °C at 760 mmHg | [1] |

| Melting Point | Data not readily available | |

| Density | 0.863 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.409 | [1] |

| Flash Point | 109.3 °C | [1] |

| Vapor Pressure | 0.176 mmHg at 25 °C | [1] |

Solubility

Qualitative assessments indicate that this compound is soluble in water.[3] Its solubility in various organic solvents is predicted to be high in polar aprotic solvents like dichloromethane and acetone, and moderate in polar protic solvents such as ethanol.[4]

| Solvent | Qualitative Solubility |

| Water | Soluble[3] |

| Ethanol | Moderately Soluble (Predicted)[4] |

| Acetone | Highly Soluble (Predicted)[4] |

| Dichloromethane | Highly Soluble (Predicted)[4] |

| Toluene | Moderately Soluble (Predicted)[4] |

| Hexane | Low Solubility (Predicted)[4] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the amide functional group. It can participate in various reactions, including hydrolysis, and serves as a precursor in different synthetic pathways.

Synthesis of this compound

This compound can be synthesized by the reaction of n-butylamine with formic acid. This reaction is a condensation process where water is eliminated.[5][6]

Hydrolysis

Under acidic or basic conditions, this compound can be hydrolyzed back to n-butylamine and formic acid. The mechanism generally involves the nucleophilic attack of water or a hydroxide ion on the carbonyl carbon of the amide.

References

N-Butylformamide CAS number and IUPAC name

This guide provides a comprehensive overview of N-Butylformamide, a chemical compound of interest to researchers and professionals in drug development and chemical synthesis. This document outlines its fundamental chemical identifiers, physicochemical properties, and contextualizes its place within chemical data repositories.

Core Identifiers:

| Identifier | Value |

| CAS Number | 871-71-6[1][2][3] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C5H11NO[1][2] |

| Molecular Weight | 101.15 g/mol [1] |

| InChI | InChI=1S/C5H11NO/c1-2-3-4-6-5-7/h5H,2-4H2,1H3,(H,6,7)[1][2] |

| InChIKey | QQGNLKJAIVSNCO-UHFFFAOYSA-N[1] |

| SMILES | CCCCNC=O[1] |

Physicochemical Properties

A summary of key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, application in experimental settings, and for computational modeling.

| Property | Value |

| Density | 0.863 g/cm³[2] |

| Boiling Point | 212.1 °C at 760 mmHg[2] |

| Flash Point | 109.3 °C[2] |

| Refractive Index | 1.409[2] |

| Vapor Pressure | 0.176 mmHg at 25 °C[2] |

Experimental Data and Protocols

Detailed experimental protocols for the synthesis or application of this compound are highly specific to the research context. As such, generalized protocols are not provided here. Researchers should refer to specific publications or patents that utilize this compound for detailed methodologies.

Logical Workflow for Compound Analysis

The following diagram illustrates a generalized workflow for the analysis of a chemical compound like this compound in a research setting. This workflow is a representative model and can be adapted based on the specific research goals.

References

Spectroscopic Analysis of N-Butylformamide: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for N-Butylformamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual representations of analytical workflows and fragmentation pathways are included to support researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.0 (approx.) | Singlet | 1H | CHO |

| 7.5 (approx.) | Broad Singlet | 1H | NH |

| 3.2 (approx.) | Quartet | 2H | N-CH₂ |

| 1.4 (approx.) | Sextet | 2H | CH₂-CH₂-CH₃ |

| 1.3 (approx.) | Sextet | 2H | CH₂-CH₃ |

| 0.9 (approx.) | Triplet | 3H | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 163 (approx.) | C=O |

| 39 (approx.) | N-CH₂ |

| 32 (approx.) | CH₂-CH₂-CH₃ |

| 20 (approx.) | CH₂-CH₃ |

| 14 (approx.) | CH₃ |

Table 3: IR Spectroscopic Data for this compound [1][2]

| Frequency (cm⁻¹) | Functional Group |

| 3290 (approx.) | N-H Stretch |

| 2960-2870 (approx.) | C-H Stretch (Alkyl) |

| 1670 (approx.) | C=O Stretch (Amide I) |

| 1540 (approx.) | N-H Bend (Amide II) |

Table 4: Mass Spectrometry Data for this compound [1][3]

| m/z | Assignment |

| 101 | [M]⁺ (Molecular Ion) |

| 59 | [CH₃CH₂CH₂NH₂]⁺ or [C₂H₅NCHO]⁺ |

| 58 | [CH₃CH₂CH=NH₂]⁺ |

| 30 | [CH₂=NH₂]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound (liquid sample)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of deuterated chloroform.[4]

-

The sample is then transferred into a clean NMR tube.[4]

-

The solution is homogenized using a vortex mixer.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe.

-

The magnetic field is locked onto the deuterium signal of the solvent.[4]

-

The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.[4]

-

Data Acquisition:

-

For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is used to simplify the spectrum.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied.

-

Data Analysis: The chemical shifts, multiplicities, and integrations of the peaks are determined and assigned to the corresponding nuclei in the this compound molecule.

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound.

Materials:

-

This compound (liquid sample)

-

FTIR spectrometer

-

Salt plates (NaCl or KBr)

-

Pipette

Procedure:

-

Sample Preparation: A drop of neat (undiluted) this compound is placed on the surface of a clean, dry salt plate.[5][6]

-

A second salt plate is placed on top to create a thin liquid film between the plates.[5][6]

-

Instrument Setup: A background spectrum of the empty spectrometer is recorded to subtract any atmospheric interference.

-

The "sandwich" of salt plates containing the sample is placed in the sample holder of the FTIR spectrometer.[5][6]

-

Data Acquisition: The sample is scanned with infrared radiation, and the transmitted radiation is measured by the detector.

-

Data Processing: The instrument's software converts the interferogram into an IR spectrum (transmittance or absorbance vs. wavenumber).

-

Data Analysis: The characteristic absorption bands are identified and assigned to the corresponding functional group vibrations in the this compound molecule.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound and identify its molecular ion and fragmentation pattern.

Materials:

-

This compound (liquid sample)

-

Mass spectrometer (e.g., with Electron Ionization - EI source)

-

Solvent (e.g., methanol or acetonitrile)

-

Syringe or autosampler

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent.

-

Sample Introduction: The sample solution is introduced into the ion source of the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC).

-

Ionization: In the case of Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.[7]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[7]

-

Detection: The separated ions are detected, and their abundance is recorded.[7]

-

Data Processing: A mass spectrum is generated, plotting ion abundance versus m/z.

-

Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the fragment ions, which provides corroborating evidence for the structure of the parent molecule.

Visualizations

The following diagrams illustrate key experimental and logical workflows in the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

References

- 1. This compound | C5H11NO | CID 13376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Formamide, N-butyl- [webbook.nist.gov]

- 3. Formamide, N-butyl- [webbook.nist.gov]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. webassign.net [webassign.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. quora.com [quora.com]

N-Butylformamide Solubility: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Butylformamide, a compound of interest in various research and development applications, including its potential role as a solvent and intermediate in pharmaceutical manufacturing. Understanding the solubility of this compound in different solvent systems is critical for its effective use in synthesis, purification, formulation, and other laboratory and industrial processes.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes known qualitative information, presents a framework for understanding its expected solubility based on chemical principles, and provides detailed experimental protocols for determining its solubility.

Qualitative Solubility Profile

This compound (C₅H₁₁NO), a monosubstituted amide, is anticipated to exhibit a range of solubilities depending on the nature of the solvent. The presence of both a polar amide group capable of hydrogen bonding and a nonpolar butyl group dictates its interaction with various solvents.

General solubility predictions suggest:

-

High Solubility in polar aprotic solvents.

-

Moderate Solubility in polar protic and nonpolar aromatic solvents.

-

Low Solubility in nonpolar aliphatic solvents.

-

Variable Solubility in Water : While some isomers like N-t-butylformamide are reported to be soluble in water, related compounds such as N,N-dibutylformamide are insoluble.[1][2] The solubility of this compound in water is not definitively reported in publicly available literature and would require experimental determination.

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound across a range of solvents at various temperatures is not readily found in peer-reviewed journals or chemical databases. However, for the purposes of illustrating how such data would be presented for comparative analysis, the following table contains representative, hypothetical values.

Disclaimer: The following data is for illustrative purposes only and should not be considered experimentally verified.

| Solvent | Classification | Temperature (°C) | Hypothetical Solubility ( g/100 mL) |

| Water | Polar Protic | 25 | 5.2 |

| Methanol | Polar Protic | 25 | > 50 (Miscible) |

| Ethanol | Polar Protic | 25 | > 50 (Miscible) |

| Acetone | Polar Aprotic | 25 | > 50 (Miscible) |

| Dichloromethane | Polar Aprotic | 25 | > 50 (Miscible) |

| Ethyl Acetate | Polar Aprotic | 25 | 35.8 |

| Toluene | Nonpolar Aromatic | 25 | 15.1 |

| Hexane | Nonpolar Aliphatic | 25 | 1.3 |

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, standardized experimental protocols are essential. The following sections detail established methodologies suitable for determining the solubility of this compound.

Isothermal Saturation Shake-Flask Method

This is a widely recognized and reliable method for determining the equilibrium solubility of a compound.[3]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a constant temperature.

Apparatus and Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set at the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, tared vial to remove any particulate matter.

-

Quantification: Accurately weigh the filtered aliquot. Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in desired units (e.g., g/100 mL, mg/mL, or mol/L).

Gravimetric Method

This method is a straightforward approach for determining the solubility of a non-volatile solute in a volatile solvent.[4][5]

Objective: To determine the mass of this compound dissolved in a known mass of a saturated solution.

Apparatus and Materials:

-

This compound (high purity)

-

Selected volatile solvents (analytical grade)

-

Thermostatic water bath

-

Analytical balance

-

Conical flasks with stoppers

-

Evaporating dish

-

Drying oven

Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the isothermal saturation method.

-

Sample Withdrawal: After equilibration, allow the undissolved solid to settle. Carefully pipette a known volume (e.g., 10 mL) of the clear supernatant into a pre-weighed evaporating dish.

-

Weighing the Saturated Solution: Immediately weigh the evaporating dish containing the aliquot of the saturated solution to determine the total mass of the solution.

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Continue drying until a constant weight is achieved.

-

Weighing the Solute: After cooling to room temperature in a desiccator, weigh the evaporating dish containing the dried this compound residue.

-

Calculation:

-

Mass of solute = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility.

References

thermodynamic properties of N-Butylformamide

An In-depth Technical Guide to the Thermodynamic Properties of N-Butylformamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₅H₁₁NO) is a monoalkyl-substituted amide with applications as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its thermodynamic properties is essential for process design, safety assessments, and predicting its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the available thermodynamic data for this compound, details the experimental protocols for their determination, and presents visual workflows for key experimental methodologies.

Core Thermodynamic Properties

The quantitative thermodynamic data for this compound are summarized in the table below. It is important to note that a significant portion of the available data is derived from computational methods, highlighting the need for further experimental validation.

| Property | Symbol | Value | Unit | Source(s) & Notes |

| Molar Mass | M | 101.15 | g/mol | [2][3][4] |

| Normal Melting Point | Tfus | -38 | °C | [2] (Calculated Property) |

| Normal Boiling Point | Tboil | 199 | °C | [2] (Calculated Property) |

| Enthalpy of Fusion at Standard Conditions | ΔfusH° | Data not available | kJ/mol | |

| Enthalpy of Vaporization at Standard Conditions | ΔvapH° | Data not available | kJ/mol | |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -178.64 | kJ/mol | [2] (Joback Calculated Property) |

| Standard Gibbs Free Energy of Formation | ΔfG° | -18.91 | kJ/mol | [2] (Joback Calculated Property) |

| Ideal Gas Heat Capacity | Cp,gas | Data not available | J/mol·K | [2] |

| Liquid Phase Heat Capacity | Cp,liquid | Data not available | J/mol·K |

Experimental Protocols

Detailed methodologies for the experimental determination of the key are outlined below. These represent standard laboratory procedures that can be applied to this compound.

Determination of Heat Capacity and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[5][6] It is a powerful tool for determining heat capacity and the enthalpy of phase transitions.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans and lids

-

Crimper for sealing pans

-

Analytical balance (microgram sensitivity)

-

High-purity this compound sample

-

High-purity indium standard for calibration

Procedure:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard. The known melting point and enthalpy of fusion of indium serve as reference points.[7]

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetic aluminum pan using an analytical balance. Seal the pan using a crimper to prevent any loss of sample due to evaporation.

-

Reference Pan: Prepare an empty, sealed hermetic aluminum pan to be used as a reference.

-

DSC Measurement:

-

Place the sample pan and the reference pan into the DSC cell.

-

Equilibrate the system at a temperature well below the expected melting point of this compound (e.g., -100 °C).

-

Heat the sample and reference at a constant rate (e.g., 10 °C/min) to a temperature above the melting point.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The heat capacity (Cp) is determined from the heat flow signal in the regions where no phase transition occurs.

-

The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the peak corresponding to the melting transition. The onset of the peak corresponds to the melting temperature (Tfus).

-

Determination of Enthalpy of Combustion using Bomb Calorimetry

Bomb calorimetry is a technique used to determine the heat of combustion of a substance.[1] From this, the standard enthalpy of formation can be calculated using Hess's law.

Apparatus:

-

Bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Crucible

-

Nichrome ignition wire

-

Cotton thread

-

Analytical balance

-

High-purity this compound sample

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 g of this compound into a crucible. A cotton thread of known mass is attached to the ignition wire and its end is submerged in the liquid sample.

-

Assembly of the Bomb: Place the crucible in the bomb. The ignition wire is connected to the electrodes within the bomb.

-

Pressurization: Seal the bomb and fill it with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: Place the bomb in the calorimeter bucket containing a known mass of water.

-

Combustion: Ignite the sample by passing an electric current through the ignition wire.

-

Temperature Measurement: Record the temperature of the water in the calorimeter at regular intervals before and after combustion until a constant temperature is reached.

-

Data Analysis:

-

Calculate the heat released during combustion from the temperature change of the calorimeter and its heat capacity (determined by calibrating with a substance of known heat of combustion, such as benzoic acid).

-

Corrections are made for the heat of combustion of the cotton thread and the formation of nitric acid.

-

The enthalpy of combustion (ΔcH°) is then calculated per mole of this compound.

-

Determination of Vapor Pressure and Enthalpy of Vaporization by the Static Method

The static method involves measuring the vapor pressure of a liquid in a closed, evacuated system at different temperatures.[8] The enthalpy of vaporization can then be determined using the Clausius-Clapeyron equation.

Apparatus:

-

Thermostatted vessel

-

Pressure transducer

-

Temperature probe

-

Vacuum pump

-

Sample of this compound

Procedure:

-

Sample Introduction: Introduce a small amount of degassed this compound into the vessel.

-

Evacuation: Freeze the sample and evacuate the vessel to remove any air. The vessel is then sealed.

-

Heating and Equilibration: The vessel is placed in a thermostat and heated to a desired temperature. The system is allowed to reach thermal and phase equilibrium.

-

Measurement: Record the temperature and the corresponding vapor pressure.

-

Repeat: Repeat the measurement at several different temperatures.

-

Data Analysis:

-

Plot the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T).

-

According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔvapH/R, where R is the ideal gas constant.

-

The enthalpy of vaporization (ΔvapH) can be calculated from the slope of the line.

-

Logical Relationships in Thermodynamic Data

The various thermodynamic properties are interconnected. For example, the standard enthalpy of formation (ΔfH°), a fundamental property, can be determined from the experimentally measured enthalpy of combustion (ΔcH°) using Hess's Law, which involves the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂). This relationship is crucial for validating experimental data and for deriving properties that are difficult to measure directly.

Conclusion

The thermodynamic data for this compound are not extensively characterized experimentally in the current literature. The available data are primarily based on computational estimations. This guide provides a summary of the known values and outlines the standard experimental protocols that can be employed to obtain accurate and reliable thermodynamic properties for this compound. The provided workflows offer a clear visual representation of these experimental procedures. Further experimental investigation is crucial for a complete thermodynamic characterization of this compound, which will be invaluable for its application in research, drug development, and industrial processes.

References

- 1. youtube.com [youtube.com]

- 2. Formamide, N-butyl- (CAS 871-71-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Formamide, N-butyl- [webbook.nist.gov]

- 4. This compound | C5H11NO | CID 13376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alan-cooper.org.uk [alan-cooper.org.uk]

- 6. uni-ulm.de [uni-ulm.de]

- 7. sfu.ca [sfu.ca]

- 8. vernier.com [vernier.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of N-Butylformamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butylformamide (C₅H₁₁NO), a monoalkyl-substituted amide, serves as a crucial molecule in various chemical and biological contexts, including as a model for peptide bonds in protein studies. Its molecular structure and conformational landscape are dictated by the interplay of steric and electronic effects, primarily centered around the partial double bond character of the amide C-N bond. This guide provides a comprehensive overview of the conformational isomerism of this compound, details the experimental and computational methodologies employed for its characterization, and presents available physicochemical data. While specific, high-resolution structural data for this compound is not extensively reported in peer-reviewed literature, this document extrapolates expected behaviors from closely related analogs and outlines the established protocols for such determinations.

Introduction

The amide functional group is a cornerstone of organic chemistry and biochemistry. The planarity of the amide bond and the restricted rotation around the C-N bond lead to the existence of conformational isomers, which can have profound impacts on the biological activity and physical properties of molecules. This compound, as a simple N-alkylformamide, provides an excellent model system for understanding these conformational preferences. The primary conformational feature of this compound is the cis-trans isomerism arising from the orientation of the butyl group relative to the carbonyl oxygen across the C-N bond.

Conformational Isomerism of this compound

Due to the delocalization of the nitrogen lone pair into the carbonyl system, the C-N bond in amides possesses significant partial double bond character.[1] This restricts free rotation, giving rise to two primary planar conformers: cis and trans.

-

Trans Conformer: The butyl group and the formyl hydrogen are on opposite sides of the C-N bond. This conformation is generally expected to be the more stable isomer for N-monoalkylformamides due to reduced steric hindrance between the alkyl substituent and the carbonyl oxygen.[1]

-

Cis Conformer: The butyl group and the formyl hydrogen are on the same side of the C-N bond. This conformation typically experiences greater steric repulsion, rendering it less stable than the trans conformer.

The interconversion between these two isomers occurs through rotation around the C-N bond, a process that has a significant energy barrier.[2]

References

Quantum Chemical Blueprint for N-Butylformamide: A Technical Guide for Researchers

For Immediate Release

Conformational Analysis

N-Butylformamide, like other N-substituted formamides, is expected to exist as a mixture of conformers arising from rotation around the C-N amide bond and the C-C bonds of the butyl chain. The primary conformers are anticipated to be the cis and trans isomers, referring to the relative orientation of the butyl group and the carbonyl oxygen. Further conformational diversity arises from the different possible arrangements of the butyl chain.

A thorough computational investigation would involve a systematic conformational search to identify all stable minima on the potential energy surface. The relative energies of these conformers are crucial for understanding the equilibrium populations at different temperatures.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) | Rotational Constants (GHz) | Dipole Moment (Debye) |

| trans-anti-anti | C_s | 0.00 | A: 4.5, B: 0.8, C: 0.7 | 3.8 |

| trans-anti-gauche | C_1 | 0.50 | A: 3.9, B: 0.9, C: 0.8 | 3.7 |

| cis-anti-anti | C_s | 2.10 | A: 5.0, B: 0.7, C: 0.6 | 1.5 |

| cis-anti-gauche | C_1 | 2.50 | A: 4.2, B: 0.8, C: 0.7 | 1.6 |

Note: The data presented in this table is hypothetical and serves as an illustration of the expected results from a computational study. The conformer nomenclature (e.g., anti, gauche) refers to the dihedral angles of the butyl chain.

Computational Protocol for Conformational Analysis

A robust computational protocol for determining the conformational landscape of this compound would involve the following steps:

-

Initial Conformational Search: Employing a molecular mechanics force field (e.g., MMFF94s) or a semi-empirical method (e.g., GFN2-xTB) to perform a broad scan of the potential energy surface and identify a large number of potential conformers.

-

Geometry Optimization: Each identified conformer should be subjected to geometry optimization using a higher level of theory, typically Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and a double-zeta basis set (e.g., 6-31G(d)).

-

Frequency Analysis: Performing vibrational frequency calculations at the same level of theory to confirm that each optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE).

-

Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations should be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) and potentially a more accurate computational method (e.g., coupled-cluster theory).

-

Thermodynamic Corrections: The inclusion of thermal corrections to the electronic energies allows for the calculation of relative Gibbs free energies, which are essential for predicting the equilibrium populations of the conformers at a given temperature.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a powerful tool for characterizing the structure and bonding of molecules. Theoretical calculations of vibrational frequencies and intensities can aid in the interpretation of experimental spectra and the identification of different conformers.

Table 2: Hypothetical Calculated Vibrational Frequencies for the Most Stable trans Conformer of this compound

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) |

| ν(N-H) | N-H stretch | 3450 | 50 |

| ν(C-H) | C-H stretches (butyl) | 2960-2870 | 80-120 |

| ν(C=O) | C=O stretch (Amide I) | 1710 | 450 |

| δ(N-H) | N-H bend (Amide II) | 1550 | 150 |

| ν(C-N) | C-N stretch (Amide III) | 1250 | 100 |

Note: This table presents a selection of expected vibrational modes and their hypothetical calculated values. A full calculation would yield a complete set of normal modes.

Computational Protocol for Vibrational Analysis

The calculation of vibrational spectra is typically performed as part of the following workflow:

-

Geometry Optimization: A high-quality optimized geometry is a prerequisite for accurate frequency calculations. The protocol described in section 1.1 should be followed.

-

Harmonic Frequency Calculation: The second derivatives of the energy with respect to the nuclear coordinates are calculated to obtain the harmonic vibrational frequencies. This is a standard output from the frequency analysis step in many quantum chemistry packages.

-

Anharmonic Corrections: For a more accurate comparison with experimental spectra, it is often necessary to apply a scaling factor to the calculated harmonic frequencies or to perform more computationally expensive anharmonic frequency calculations.

-

Intensity Calculations: IR and Raman intensities are also calculated to aid in the visualization and interpretation of the theoretical spectra.

Logical Relationships in Computational Chemistry

The successful application of quantum chemical calculations relies on a logical progression of steps, where the accuracy of the final results is dependent on the choices made at each stage.

Conclusion

This technical guide has outlined the essential quantum chemical calculations required for a thorough understanding of this compound. While specific data for this molecule is pending dedicated research, the methodologies presented here provide a clear roadmap for future investigations. The conformational analysis will reveal the energetically preferred shapes of the molecule, while the vibrational analysis will provide a theoretical basis for interpreting experimental spectroscopic data. These computational insights are invaluable for applications in drug design, materials science, and fundamental chemical research.

An In-depth Technical Guide to the Reaction Mechanisms of N-Butylformamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms of N-Butylformamide, a versatile solvent and reagent in organic synthesis. The document details its synthesis, hydrolysis, reduction, thermal decomposition, and reactions with common classes of reagents. Experimental protocols, quantitative data where available, and mechanistic diagrams are provided to facilitate a deeper understanding and practical application of this compound chemistry.

Synthesis of this compound

The primary route for the synthesis of this compound is the N-formylation of n-butylamine. This can be achieved through several methods, most commonly by reaction with formic acid or its derivatives.

Reaction with Formic Acid

The direct reaction of n-butylamine with formic acid is a straightforward and widely used method for the synthesis of this compound. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Mechanism:

-

Proton Transfer: Formic acid, being an acid, can protonate the basic n-butylamine to form a butylammonium formate salt.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of n-butylamine attacks the electrophilic carbonyl carbon of formic acid. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen atom to one of the oxygen atoms.

-

Leaving Group Departure: The hydroxyl group is a poor leaving group. Protonation of the hydroxyl group by another molecule of formic acid (acting as an acid catalyst) forms a better leaving group, water. The tetrahedral intermediate then collapses, expelling a molecule of water to form the this compound.

This reaction is typically carried out by heating the reactants, often in a solvent like toluene with a Dean-Stark apparatus to remove the water formed and drive the equilibrium towards the product.[1]

Caption: Synthesis of this compound from n-Butylamine and Formic Acid.

Reaction with Formate Esters

N-formylation of n-butylamine can also be achieved using formate esters, such as ethyl formate. This method avoids the need to remove water but may require a catalyst or heating.

Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism, similar to the reaction with formic acid. The amine attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to eliminate an alkoxide (e.g., ethoxide), yielding the formamide.

Caption: Synthesis of this compound from n-Butylamine and Ethyl Formate.

Table 1: Synthesis of N-Alkylformamides - Reported Yields

| Formylating Agent | Amine | Catalyst/Conditions | Yield (%) | Reference |

| 85% Formic Acid | Benzylamine | Toluene, reflux, Dean-Stark | 98 | [1] |

| Ethyl Formate | Aniline | Neat, 60°C | 94 | [2] |

| Formic Acid | n-Hexylamine | Neat, 60°C | 94 | [2] |

| Formic Acid | Dibutylamine | Neat, 60°C | 92 | [2] |

Experimental Protocol: Synthesis of this compound from n-Butylamine and Formic Acid[1][3]

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

-

Reagents:

-

n-Butylamine (1.0 eq)

-

85% Formic acid (1.2 eq)

-

Toluene (as solvent)

-

-

Procedure:

-

To the round-bottom flask, add n-butylamine and toluene.

-

Slowly add the formic acid to the stirred solution.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete (no more water is collected and starting material is consumed), cool the reaction mixture to room temperature.

-

The toluene can be removed under reduced pressure. The crude this compound is often of sufficient purity for many applications, or it can be further purified by vacuum distillation.

-

Hydrolysis of this compound

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under either acidic or basic conditions. The hydrolysis of this compound yields formic acid and n-butylamine.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Mechanism:

-

Protonation: The carbonyl oxygen is protonated by a hydronium ion.

-

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxygen of the attacking water molecule to the nitrogen atom of the amide.

-

Leaving Group Departure: The C-N bond cleaves, and the good leaving group, n-butylamine, departs.

-

Deprotonation: The protonated carbonyl of formic acid is deprotonated by water to regenerate the acid catalyst.

Caption: Acid-Catalyzed Hydrolysis of this compound.

Base-Catalyzed Hydrolysis

Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This reaction is generally slower than acid-catalyzed hydrolysis because the carbonyl group is not activated by protonation.

Mechanism:

-

Nucleophilic Attack: A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate with a negative charge on the oxygen.

-

Leaving Group Departure: The tetrahedral intermediate collapses, and the amide ion (a poor leaving group) is expelled.

-

Proton Transfer: The strongly basic amide ion deprotonates the newly formed formic acid to give a formate anion and n-butylamine.

Caption: Base-Catalyzed Hydrolysis of this compound.

Table 2: Kinetic Data for the Hydrolysis of Amides (Analogous Systems)

| Amide | Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |

| N-methylformamide | Acidic | - | 13 ± 3 kcal/mol | [3] |

| N-methylacetamide | Acidic | - | 15 ± 3 kcal/mol | [3] |

Experimental Protocol: Hydrolysis of this compound (General)

-

Apparatus: A round-bottom flask with a reflux condenser and magnetic stirrer.

-

Reagents:

-

This compound

-

Aqueous acid (e.g., 6M HCl) or aqueous base (e.g., 6M NaOH)

-

-

Procedure:

-

Dissolve this compound in the aqueous acid or base solution.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

For acidic hydrolysis: Cool the reaction and basify with a strong base to liberate the free n-butylamine. Extract the amine with an organic solvent.

-

For basic hydrolysis: Cool the reaction and extract the n-butylamine with an organic solvent. The formate salt will remain in the aqueous layer.

-

Reduction of this compound

Amides can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reduction of this compound yields N-methyl-n-butylamine.

Mechanism:

-

Coordination: The aluminum of LiAlH₄ coordinates to the carbonyl oxygen of the amide.

-

Hydride Transfer: A hydride ion is transferred from the aluminum to the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination: The oxygen, coordinated to aluminum, is eliminated as an aluminate salt, forming an iminium ion.

-

Second Hydride Transfer: A second hydride ion from another molecule of LiAlH₄ attacks the iminium carbon, reducing it to the amine.

-

Workup: An aqueous workup protonates the resulting aminoaluminate to give the final amine product.

Caption: Reduction of this compound with LiAlH₄.

Experimental Protocol: Reduction of this compound with LiAlH₄[5][6][7]

Caution: Lithium aluminum hydride reacts violently with water. All glassware must be oven-dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Apparatus: A dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, a magnetic stirrer, and a nitrogen inlet.

-

Reagents:

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

This compound

-

-

Procedure:

-

Suspend LiAlH₄ in anhydrous ether or THF in the reaction flask under a nitrogen atmosphere.

-

Cool the suspension in an ice bath.

-

Dissolve this compound in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for several hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[4]

-

Filter the resulting granular precipitate of aluminum salts and wash it with ether.

-

Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain the crude N-methyl-n-butylamine. Further purification can be done by distillation.

-

Thermal Decomposition of this compound

While specific data for this compound is limited, the thermal decomposition of N-alkylamides is known to proceed through several pathways, primarily retro-ene reactions and radical fragmentation, especially at higher temperatures.

Proposed Retro-Ene Reaction

This pathway involves a six-membered cyclic transition state, leading to the formation of 1-butene and formamide. This is a concerted, non-radical process.

Mechanism:

The hydrogen atom on the β-carbon of the n-butyl group is transferred to the carbonyl oxygen through a six-membered ring transition state. This is accompanied by the cleavage of the C-N bond and the formation of a C=C double bond in the butyl group.

Caption: Proposed Retro-Ene Decomposition of this compound.

Proposed Radical Fragmentation

At higher temperatures, homolytic cleavage of the C-N or C-C bonds can occur, initiating a free-radical chain reaction, leading to a complex mixture of smaller molecules.

Mechanism:

-

Initiation: Homolytic cleavage of the weakest bond, likely the C-N bond, to form a butyl radical and a formamido radical.

-

Propagation: These radicals can abstract hydrogen atoms from other molecules or undergo further fragmentation.

-

Termination: Radicals combine to form stable products.

Analysis of the decomposition products would typically be carried out using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after pyrolysis of the sample.[5][6][7][8]

Reactions with Organometallic Reagents

The reaction of N-substituted formamides with organometallic reagents like Grignard reagents can be complex. The outcome depends on the nature of the organometallic reagent, the substitution on the amide, and the reaction conditions. With this compound, which has an N-H proton, the initial reaction with a Grignard reagent will be an acid-base reaction.

Reaction with Grignard Reagents

Mechanism:

-

Deprotonation: The Grignard reagent, being a strong base, will first deprotonate the amide at the nitrogen atom, forming a magnesium salt of the amide and an alkane.

-

Nucleophilic Addition (at higher temperatures or with excess reagent): A second equivalent of the Grignard reagent can then add to the carbonyl carbon of the magnesium amide salt.

-

Workup: Aqueous workup would protonate the intermediate to yield an N-butyl-substituted aminoketone, which may be unstable and undergo further reactions.

Caption: Reaction of this compound with a Grignard Reagent.

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic methods.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the butyl group (triplet for CH₃, multiplets for CH₂ groups), a signal for the N-H proton (often a broad singlet), and a signal for the formyl proton (CHO).[9] |

| ¹³C NMR | Signals for the four distinct carbons of the butyl group and a signal for the carbonyl carbon in the typical amide region (~160-170 ppm).[9] |

| IR Spectroscopy | A strong C=O stretching vibration around 1650-1680 cm⁻¹, an N-H stretching vibration around 3300 cm⁻¹, and C-H stretching vibrations around 2800-3000 cm⁻¹.[10][11] |

| Mass Spectrometry | The molecular ion peak (M⁺) at m/z = 101, and characteristic fragmentation patterns of alkylamides.[10] |

This guide has outlined the fundamental reaction mechanisms of this compound, providing a foundation for its application in research and development. While quantitative kinetic and thermodynamic data for this compound itself are not always available, the provided analogies to related compounds offer valuable insights into its expected reactivity.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds, and reassessment of the by-products of alkyl diazoacetate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activity and Decomposition | Separation Science [sepscience.com]

- 8. researchgate.net [researchgate.net]

- 9. forskning.ruc.dk [forskning.ruc.dk]

- 10. jcsp.org.pk [jcsp.org.pk]

- 11. Grignard Reaction [organic-chemistry.org]

N-Butylformamide: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butylformamide (C₅H₁₁NO), a monosubstituted amide, serves as a valuable and versatile precursor in a variety of organic transformations. Its utility stems from the reactive formyl group and the n-butyl substituent, which can influence the physicochemical properties of synthesized molecules. This guide provides a comprehensive overview of this compound's applications in organic synthesis, focusing on its role in key reactions, detailed experimental protocols, and the mechanistic pathways involved. The information presented herein is intended to be a practical resource for chemists engaged in synthetic chemistry, particularly in the fields of pharmaceutical and materials science.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective application in synthesis. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | --INVALID-LINK-- |

| Molecular Weight | 101.15 g/mol | --INVALID-LINK-- |

| CAS Number | 871-71-6 | --INVALID-LINK-- |

| Appearance | Colorless liquid | --INVALID-LINK-- |

| Boiling Point | 218-220 °C | Sigma-Aldrich |

| Density | 0.903 g/mL at 25 °C | Sigma-Aldrich |

| Solubility | Soluble in water and common organic solvents | PubChem |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 300 MHz): δ 8.15 (s, 1H), 5.58 (br, 1H), 3.25 (q, J = 6.6 Hz, 2H), 1.50 (quint, J = 7.2 Hz, 2H), 1.35 (sext, J = 7.5 Hz, 2H), 0.92 (t, J = 7.2 Hz, 3H).[1]

-

IR (neat): Key absorptions can be found on the NIST WebBook and PubChem.[2][4]

Core Applications in Organic Synthesis

This compound is a precursor in several important synthetic transformations, including N-formylation, the synthesis of isocyanides, and as a component in named reactions for the formation of aldehydes and amines.

N-Formylation of Amines (Synthesis of this compound)

While this compound can act as a formylating agent via transamidation, it is more commonly synthesized through the N-formylation of n-butylamine. This reaction is a fundamental transformation in organic chemistry, often used for the protection of amino groups or as a step in the synthesis of more complex molecules.

Experimental Protocol: Synthesis of this compound

A general and efficient procedure for the N-formylation of amines involves the use of formic acid.

-

Materials:

-

n-Butylamine

-

Formic acid (85-98%)

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add n-butylamine (1.0 eq.) and toluene.

-

Add formic acid (1.2-2.0 eq.) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any excess formic acid.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure. The crude this compound can be purified by distillation.

-

Table 2: Representative Yields for the N-Formylation of Amines

| Amine | Formylating Agent | Conditions | Yield (%) | Reference |

| n-Butylamine | Formic Acid/Toluene | Reflux with Dean-Stark | 90 | [1] |

| Substituted Anilines | Formic Acid/Neat | 60 °C | 85-95 | [5] |

| Primary Alkyl Amines | Formic Acid/Neat | 80 °C | Good to Excellent | [6] |

Precursor to n-Butyl Isocyanide

The dehydration of N-monosubstituted formamides is a common and effective method for the synthesis of isocyanides. This compound can be readily converted to n-butyl isocyanide, a versatile reagent in multicomponent reactions and for the synthesis of various nitrogen-containing heterocycles.

Experimental Protocol: Dehydration of this compound to n-Butyl Isocyanide

A widely used method for this transformation employs p-toluenesulfonyl chloride (TsCl) in the presence of a base like quinoline or pyridine.[7][8]

-

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Quinoline (or Pyridine)

-

Dichloromethane (anhydrous)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add quinoline (2.0 eq.) to the stirred solution.

-

Add a solution of p-toluenesulfonyl chloride (1.1 eq.) in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC or GC.

-

Upon completion, pour the reaction mixture into ice-cold water and separate the organic layer.

-

Wash the organic layer sequentially with cold dilute HCl (to remove quinoline), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure (n-butyl isocyanide is volatile).

-

The crude n-butyl isocyanide can be purified by fractional distillation under reduced pressure.

-

Table 3: Dehydration of N-Alkylformamides to Isocyanides

| N-Alkylformamide | Dehydrating Agent | Base | Solvent | Yield (%) | Reference |

| This compound | p-Toluenesulfonyl chloride | Quinoline | - | 50-75 | [7] |

| Various Aliphatic N-Formamides | POCl₃ | Diisopropylethylamine | Dichloromethane | up to 98 | [8] |

| Various Aliphatic N-Formamides | PPh₃/I₂ | Triethylamine | Dichloromethane | Varies | [8] |

Role in Named Reactions

Formamides are key reagents in several named reactions that are fundamental to organic synthesis. While many literature examples utilize N,N-dimethylformamide (DMF) due to its availability and properties, this compound can, in principle, be used in these transformations.

The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9][10] The reaction employs a substituted formamide and phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent.

Generalized Reaction Mechanism:

-

Formation of the Vilsmeier Reagent: this compound reacts with phosphorus oxychloride to form a chloroiminium ion, the active electrophile.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the Vilsmeier reagent.

-

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous workup to yield the corresponding aldehyde.

The Leuckart-Wallach reaction is a reductive amination method that converts aldehydes and ketones to amines using formamide or ammonium formate as the nitrogen source and reducing agent.[11][12][13] When a monosubstituted formamide like this compound is used, a secondary amine is expected after hydrolysis of the intermediate formamide.

Generalized Reaction Mechanism:

-

Formation of an Iminium Ion: The ketone or aldehyde reacts with the amine (formed in situ or from the formamide) to form an iminium ion.

-

Hydride Transfer: Formic acid or a related species, generated in the reaction mixture, acts as a hydride donor to reduce the iminium ion to a formamide.

-

Hydrolysis: The intermediate formamide is hydrolyzed under acidic or basic conditions to yield the final amine product.

Precursor for Heterocyclic Synthesis

This compound can serve as a building block for the synthesis of various nitrogen-containing heterocycles, such as pyrimidines, imidazoles, and triazoles. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. The formamide moiety can provide one or more atoms to the final heterocyclic ring system.

While specific protocols starting from this compound are not abundant in the literature, general methods for heterocycle synthesis often utilize formamides or their derivatives. For example, in the synthesis of certain pyrimidines, a formamide can act as a source of a methine group.[7] Similarly, formamide itself is a common reagent in the synthesis of imidazoles and triazoles.[8][14][15] Researchers can adapt these general procedures for the use of this compound to introduce an N-butyl substituent into the target heterocycle.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a general experimental workflow involving this compound.

Caption: Key synthetic routes involving this compound.

Caption: General experimental workflow for reactions using this compound.

Conclusion

This compound is a readily accessible and highly versatile precursor in organic synthesis. Its applications range from the straightforward synthesis of n-butyl isocyanide to its potential role in complex named reactions and the construction of heterocyclic scaffolds. This guide has provided an overview of its key transformations, along with representative experimental protocols and mechanistic insights. For researchers and professionals in drug development and materials science, a thorough understanding of the reactivity and handling of this compound can unlock new synthetic pathways and facilitate the development of novel molecules with desired properties. As with any chemical process, the specific reaction conditions for the transformations described herein should be optimized for each specific substrate and desired outcome.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. grokipedia.com [grokipedia.com]

- 3. bu.edu.eg [bu.edu.eg]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyrimidine synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Facile Synthesis of Optically Active Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemmethod.com [chemmethod.com]

N-Butylformamide: A Comprehensive Technical Review of its Chemistry and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Butylformamide (NBF) is a versatile acyclic amide that finds utility as a solvent, a reagent, and an intermediate in organic synthesis. Its unique combination of a polar amide group and a nonpolar butyl chain imparts properties that make it a subject of interest in various chemical contexts, including potential applications in the pharmaceutical industry. This technical guide provides an in-depth review of the chemistry of this compound, encompassing its synthesis, physicochemical properties, and characteristic reactions. Detailed experimental protocols for its preparation and key transformations are provided, along with a summary of quantitative data in tabular format for ease of reference. Furthermore, this document explores the applications of this compound, with a particular focus on its emerging role in drug development as a synthetic building block and solvent.

Physicochemical and Spectroscopic Data of this compound

This compound is a colorless liquid with a characteristic amide odor. A comprehensive summary of its physical and chemical properties is presented in Table 1. This data is crucial for its handling, application in reactions, and for purification processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁NO | |

| Molecular Weight | 101.15 g/mol | |

| CAS Number | 871-71-6 | |

| IUPAC Name | This compound | |

| Density | 0.863 g/cm³ | |

| Boiling Point | 212.1 °C at 760 mmHg | |

| Flash Point | 109.3 °C | |

| Refractive Index (n20/D) | 1.409 | |

| Solubility | Soluble in water and common organic solvents. | |

| pKa | ~17 (of the N-H proton) |

Spectroscopic analysis is fundamental for the identification and characterization of this compound. The key spectroscopic data are summarized in Table 2.

Table 2: Spectroscopic Data of this compound

| Technique | Key Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~0.9 (t, 3H, CH₃), ~1.3-1.5 (m, 4H, CH₂CH₂), ~3.2 (q, 2H, NCH₂), ~7.9 (s, 1H, CHO), ~6.5 (br s, 1H, NH) | |

| ¹³C NMR (CDCl₃) | δ ~13.8 (CH₃), ~20.0 (CH₂), ~31.5 (CH₂), ~39.5 (NCH₂), ~163.0 (C=O) | |

| IR (neat) | ~3290 cm⁻¹ (N-H stretch), ~2960, 2870 cm⁻¹ (C-H stretch), ~1670 cm⁻¹ (C=O stretch, Amide I), ~1540 cm⁻¹ (N-H bend, Amide II) | |

| Mass Spec (EI) | m/z 101 (M+), 58, 44, 30 |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the formylation of n-butylamine. Several methods have been reported, with the choice of reagent and conditions influencing the yield and purity of the product.

Formylation with Formic Acid

The reaction of n-butylamine with formic acid is a direct and widely used method for the synthesis of this compound. The reaction proceeds via a nucleophilic acyl substitution mechanism, with the initial formation of an ammonium formate salt, which upon heating, dehydrates to the corresponding amide.

Caption: Synthesis of this compound from n-butylamine and formic acid.

Experimental Protocol: Synthesis of this compound from n-Butylamine and Formic Acid

-

Materials:

-

n-Butylamine

-

Formic acid (85-98%)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, rotary evaporator.

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add n-butylamine (1.0 equiv) and toluene (approximately 2 mL per mmol of amine).

-

Add formic acid (1.1-1.2 equiv) dropwise to the stirred solution.

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by TLC until the starting amine is consumed.

-

Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize any excess formic acid, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

-

The product can be further purified by vacuum distillation.

-

-

Expected Yield: 85-95%

Formylation with Formate Esters

The reaction of n-butylamine with a formate ester, such as methyl formate or ethyl formate, is another effective method for N-formylation. This reaction is often carried out under neutral or slightly basic conditions.

Caption: N-Formylation of n-butylamine using methyl formate.

Experimental Protocol: Synthesis of this compound from n-Butylamine and Ethyl Formate

-

Materials:

-

n-Butylamine

-

Ethyl formate

-

Ethanol (as solvent, optional)

-

Round-bottom flask, reflux condenser.

-

-

Procedure:

-

In a round-bottom flask, combine n-butylamine (1.0 equiv) and an excess of ethyl formate (2.0-3.0 equiv). Ethanol can be used as a solvent if desired.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, remove the excess ethyl formate and ethanol by distillation.

-

The resulting this compound can be purified by vacuum distillation.

-

-

Expected Yield: 70-85%

The Leuckart Reaction

The Leuckart reaction provides an alternative route to N-formamides through the reductive amination of carbonyl compounds with formamide or ammonium formate. For the synthesis of this compound, butanal would be the starting carbonyl compound. The reaction proceeds via an imine intermediate which is then reduced by formic acid (generated in situ).

Caption: Leuckart reaction for the synthesis of this compound.

Experimental Protocol: Leuckart Reaction for this compound Synthesis

-

Materials:

-

Butanal

-

Formamide

-

Round-bottom flask, heating mantle, distillation setup.

-

-

Procedure:

-

A mixture of butanal (1.0 equiv) and a large excess of formamide (3-5 equiv) is heated to 160-180 °C.

-

The reaction is maintained at this temperature for several hours.

-

After cooling, the excess formamide is removed by vacuum distillation.

-

The residue is then treated with aqueous acid (e.g., HCl) and heated to hydrolyze any unreacted formamide and the N-formyl product to the amine hydrochloride.

-

Basification of the aqueous solution with a strong base (e.g., NaOH) liberates the free amine, which can then be formylated using one of the methods described above to yield this compound. Note: The direct product of the Leuckart reaction is the formamide, but hydrolysis and re-formylation are often performed for purification.

-

-

Expected Yield: Moderate to good, depending on the specific conditions and work-up procedure.

Chemical Reactivity of this compound

This compound undergoes reactions characteristic of secondary amides. The presence of the N-H proton and the carbonyl group are the primary sites of reactivity.

Hydrolysis

Amides can be hydrolyzed to their corresponding carboxylic acids and amines under acidic or basic conditions. The hydrolysis of this compound yields formic acid and n-butylamine.

Caption: Hydrolysis of this compound.

Reduction

The reduction of this compound yields N-methylbutylamine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation.

Caption: Reduction of this compound to N-methylbutylamine.

Experimental Protocol: Reduction of this compound

-

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% Aqueous sodium hydroxide

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask, dropping funnel, reflux condenser, ice bath.

-

-

Procedure:

-

In a dry three-necked flask under an inert atmosphere (e.g., nitrogen), a suspension of LiAlH₄ (1.0-1.5 equiv) in anhydrous ether or THF is prepared.

-

The suspension is cooled in an ice bath.

-

A solution of this compound (1.0 equiv) in the same anhydrous solvent is added dropwise from a dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is stirred at room temperature or gently refluxed for several hours until the reaction is complete (monitored by TLC).

-

The reaction is carefully quenched by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

-

The resulting granular precipitate is filtered off and washed with the solvent.

-

The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation to yield N-methylbutylamine.

-

-

Expected Yield: 70-90%

Applications in Drug Development and Research

While this compound is not a common structural motif in marketed drugs, its utility in pharmaceutical research and development is primarily as a versatile building block and a specialized solvent.

As a Synthetic Intermediate

The formamide group can serve as a precursor to other functional groups or as a protecting group for amines. The N-butyl group can be incorporated to modulate the lipophilicity of a molecule, a critical parameter in drug design. Although direct examples are not abundant in the literature, the reactivity of this compound allows for its potential use in the synthesis of more complex pharmaceutical intermediates. For instance, its reduction product, N-methylbutylamine, can be a valuable secondary amine for further elaboration.

As a Solvent

The polar aprotic nature of this compound, similar to its more common analogue N,N-dimethylformamide (DMF), makes it a useful solvent for a variety of organic reactions. Its higher boiling point can be advantageous for reactions requiring elevated temperatures. In the context of drug formulation, specialized amide solvents are sometimes explored for their ability to solubilize poorly soluble active pharmaceutical ingredients (APIs).

Conclusion

This compound is a readily accessible and chemically versatile molecule. Its synthesis is straightforward, primarily relying on the formylation of n-butylamine. The physicochemical and spectroscopic properties of this compound are well-characterized, providing a solid foundation for its use in various chemical applications. While its direct incorporation into pharmaceutical agents is not widespread, its role as a synthetic intermediate and a specialized solvent highlights its potential value to the drug discovery and development process. The detailed experimental protocols and tabulated data provided in this guide are intended to facilitate its safe and effective use in the research laboratory. Further exploration of its derivatives and their biological activities may unveil new opportunities for this fundamental chemical building block.

Methodological & Application

Application Notes and Protocols for N-Butylformamide as a Reaction Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Butylformamide is a polar aprotic solvent belonging to the formamide family.[1] Its molecular structure, featuring a butyl group attached to the formamide moiety, imparts a unique combination of polarity and hydrophobicity. These characteristics make it a potentially valuable solvent for a range of chemical transformations, offering an alternative to commonly used solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). This document provides detailed application notes and protocols for the use of this compound in various reaction types, based on its physicochemical properties and the known reactivity of related amide solvents.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its effective application in chemical synthesis. The key properties of this compound are summarized in the table below, alongside those of DMF and NMP for comparative purposes.

| Property | This compound | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |

| CAS Number | 871-71-6[1] | 68-12-2 | 872-50-4 |

| Molecular Formula | C₅H₁₁NO[1] | C₃H₇NO | C₅H₉NO |

| Molecular Weight | 101.15 g/mol [1] | 73.09 g/mol | 99.13 g/mol |

| Boiling Point | 212.1 °C at 760 mmHg | 153 °C | 202 °C |

| Density | 0.863 g/cm³ | 0.944 g/cm³ | 1.028 g/cm³ |

| Flash Point | 109.3 °C | 58 °C | 86 °C |

| Appearance | Colorless liquid[1] | Colorless liquid | Colorless liquid |

Applications in Organic Synthesis

This compound's properties as a polar aprotic solvent suggest its utility in reactions that benefit from the stabilization of charged intermediates and transition states. Potential applications include nucleophilic substitution reactions, palladium-catalyzed cross-coupling reactions, and the synthesis of heterocyclic compounds.

Nucleophilic Substitution (SN2) Reactions

Background: Polar aprotic solvents are known to accelerate the rates of SN2 reactions by solvating the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively free and highly reactive. This compound, with its polar nature, is expected to be a suitable solvent for such transformations.

Representative Protocol: Synthesis of an Alkyl Azide

This protocol describes the synthesis of 1-azidohexane from 1-bromohexane, a classic SN2 reaction.

Reaction Scheme:

Caption: SN2 synthesis of 1-azidohexane.

Materials:

-

1-Bromohexane

-

Sodium azide (NaN₃)

-

This compound (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.2 equivalents) in this compound.

-

Add 1-bromohexane (1.0 equivalent) to the solution.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-